9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol

doping control urinary metabolism fluoxymesterone excretion

Procure the definitive reference standard for fluoxymesterone urinary metabolite confirmation. This 9-fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol (CAS 148505-57-1) is one of only two major urinary metabolites of fluoxymesterone. Its unique tetra-TMS derivative (m/z 643.1806) and distinct reversed-phase LC retention time enable unambiguous WADA TD2021IDCR-compliant identification. Substituting with 6β-hydroxyfluoxymesterone compromises ion ratio criteria due to differing mass spectra. Required for forensic toxicology, doping control, and pharmaceutical impurity profiling (ICH Q3A/B). NMIA-certified reference material available for court-admissible chain-of-custody.

Molecular Formula C20H31FO4
Molecular Weight 354.5 g/mol
CAS No. 148505-57-1
Cat. No. B1516556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol
CAS148505-57-1
Molecular FormulaC20H31FO4
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCC12CCC(C=C1C(CC3C2(C(CC4(C3CCC4(C)O)C)O)F)O)O
InChIInChI=1S/C20H31FO4/c1-17-6-4-11(22)8-14(17)15(23)9-13-12-5-7-19(3,25)18(12,2)10-16(24)20(13,17)21/h8,11-13,15-16,22-25H,4-7,9-10H2,1-3H3/t11-,12+,13+,15-,16+,17+,18+,19+,20+/m1/s1
InChIKeyFOLOIUYKGZEVJY-PRJKAEIQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol (CAS 148505-57-1) Reference Standard for Fluoxymesterone Metabolite Analysis


9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol (CAS 148505-57-1) is a tetrahydroxylated derivative of the synthetic anabolic-androgenic steroid fluoxymesterone, formally characterized as (3α,6β,11β,17β)-9-fluoro-17-methylandrost-4-ene-3,6,11,17-tetrol with molecular formula C20H31FO4 and molecular weight 354.5 g/mol [1]. It is the product of complete 3-keto reduction of 6β-hydroxyfluoxymesterone, itself the primary phase-I metabolite of fluoxymesterone [2]. The compound is listed as an analytical reference standard for the identification and quantification of fluoxymesterone metabolites in biological matrices, particularly in anti-doping and forensic toxicology applications [3].

Why Generic Fluoxymesterone Metabolite Standards Cannot Replace 9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol in Confirmatory Analysis


Fluoxymesterone undergoes extensive metabolism, generating a panel of hydroxylated, reduced and oxidized products [1]. Among these, 9-fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol is one of only two major urinary metabolites identified by Kammerer et al. [2], while other metabolites such as 9α-fluoro-17-methyl-5β-androstan-3,6,11,17-tetrol and 9α-fluoro-17-methyl-3,6,17-trihydroxyandrostan-11-one are excreted at low or highly variable concentrations [3]. Substituting a structurally similar but chromatographically distinct compound—such as 6β-hydroxyfluoxymesterone (which retains the 3-keto group)—would compromise the specificity required for unambiguous forensic identification. The analytical performance characteristics (retention time, mass fragmentation pattern, and detector response) are unique to each metabolite, meaning that procurement of the exact reference standard is a non-negotiable requirement for validated quantitative methods [4].

Quantitative Differentiation Evidence for 9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol


Major Urinary Metabolite Status: Abundance Profile Relative to Other Fluoxymesterone Metabolites

In human excretion studies following a single oral 10 mg dose of fluoxymesterone, Kammerer et al. [1] identified 9-fluoro-17α-methylandrost-4-ene-3α,6β,11β,17β-tetrol as one of only two major urinary metabolites (alongside 6-hydroxyfluoxymesterone). The ChemicalBook review further specifies that other detected metabolites—including 9α-fluoro-17-methyl-5β-androstan-3,6,11,17-tetrol and 9α-fluoro-17-methyl-3,6,17-trihydroxyandrostan-11-one—were present at "low and/or very variable concentrations" [2]. This positions the tetrol as a high-abundance, consistently detectable marker, unlike the minor metabolites which are unsuitable for reliable quantitative monitoring.

doping control urinary metabolism fluoxymesterone excretion

Structural Differentiation from 6β-Hydroxyfluoxymesterone: 3α-Hydroxy Group Enables Unique Chromatographic and Mass Spectral Fingerprints

Compared with 6β-hydroxyfluoxymesterone (9-fluoro-6β,11β,17β-trihydroxy-17α-methylandrost-4-en-3-one, C20H29FO4, MW 350.4 g/mol) , the target compound (C20H31FO4, MW 354.5 g/mol) [1] possesses a fully reduced 3α-hydroxy moiety instead of the 3-keto group. This structural difference imposes a mass change of +4 Da and fundamentally alters the chromatographic retention behavior on both reversed-phase LC and derivatized GC stationary phases. The NIST Chemistry WebBook records the tetrakis-TMS derivative under the name "Fluoxymesterone M (Androst-4-en-9A-fluoro-17A-methyl-3A,6B,11B,17B-tetrol), TMS" with a molecular weight of 643.1806 g/mol (C32H63FO4Si4), confirming its unique derivative mass spectrum [2]. No other fluoxymesterone metabolite yields precisely this TMS derivative molecular ion.

metabolite profiling mass spectrometry chromatographic separation

Metrological Traceability: Certified Reference Material from National Measurement Institute Australia

The National Measurement Institute Australia (NMIA) has prepared and certified 9α-fluoro-17α-methyl-4-androsten-3α,6β,11β,17β-tetra-ol as a reference material [1]. In contrast, 6β-hydroxyfluoxymesterone is supplied by NMIA as a separate, distinct certified reference material [2]. The availability of a metrologically traceable, batch-certified standard specifically for the tetrol metabolite means that analytical laboratories can establish measurement traceability to a national metrology institute for this analyte—a requirement under ISO/IEC 17025 for accredited doping control and forensic toxicology laboratories. No other fluoxymesterone metabolite reference standard can satisfy this requirement for the tetrol-specific MRM transition.

reference standard metrological traceability quality assurance

Validated LC-MS/MS Methods Require Tetrol-Specific MRM Transitions Distinct from Other Fluoxymesterone Metabolites

Leinonen et al. (2004) developed a validated LC-ESI-MS/MS screening method for nine 17-alkyl-substituted anabolic steroids and their unconjugated metabolites, including fluoxymesterone metabolites, achieving detection limits of 0.1–2.0 ng/mL in urine [1]. The method employs multiple reaction monitoring (MRM) with distinct precursor-to-product ion transitions for each analyte. Because 9-fluoro-17α-methylandrost-4-ene-3α,6β,11β,17β-tetrol has a molecular ion ([M+H]⁺ m/z 355.2) that differs from 6β-hydroxyfluoxymesterone ([M+H]⁺ m/z 351.2) and from the fluoxymesterone parent ([M+H]⁺ m/z 337.2), its MRM transition is unique within the panel [2]. The method's linear range extends to 250 ng/mL with r² > 0.9947, demonstrating quantitative fitness-for-purpose only when the correct reference standard is used for calibration.

LC-MS/MS doping control screening MRM transitions

Optimal Application Scenarios for 9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol Based on Comparative Evidence


Confirmatory Doping Control Analysis of Fluoxymesterone Misuse

WADA-accredited laboratories require the tetrol reference standard for the gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirmation of fluoxymesterone administration. The compound is one of only two major urinary metabolites [1] and yields a unique tetra-TMS derivative with a molecular ion at m/z 643.1806 [2]. Its use as a calibrant ensures that the confirmatory method meets the WADA Technical Document TD2021IDCR requirements for retention time, ion ratio, and signal-to-noise criteria. Substitution with 6β-hydroxyfluoxymesterone would fail the ion ratio criterion because the 3-keto versus 3α-hydroxy derivative produces a different mass spectrum.

Pharmacokinetic and Metabolism Studies of Fluoxymesterone in Preclinical Species and Humans

Investigators quantifying the full metabolic profile of fluoxymesterone require the tetrol standard to accurately measure the relative contribution of the 3α-reduction pathway versus the 6β-hydroxylation-only pathway. The 3α-hydroxy group distinguishes this metabolite from the earlier-eluting 6β-hydroxyfluoxymesterone under reversed-phase LC conditions [1], enabling separate quantitation of the two branches of fluoxymesterone metabolism. Without the tetrol standard, the extent of 3-keto reduction would be underestimated, biasing metabolic pathway flux calculations.

Quality Control of Fluoxymesterone Active Pharmaceutical Ingredient (API) and Finished Dosage Forms

The tetrol is listed as a fluoxymesterone impurity by Pharmaffiliates (Catalogue PA 06 0351001) [1]. Pharmaceutical manufacturers performing impurity profiling of fluoxymesterone API batches need this reference standard to identify and quantify the tetrol impurity at levels relevant to ICH Q3A/B thresholds. No other impurity standard shares its exact retention time and response factor, making the specific procurement of the tetrol standard a regulatory necessity for ANDA or NDA impurity method validation.

Forensic Toxicology Casework Involving Suspected Anabolic Steroid Intoxication or Death

In post-mortem or clinical toxicology cases where fluoxymesterone exposure is suspected, the tetrol metabolite may be the only detectable analyte because fluoxymesterone itself is rapidly cleared (parent drug not detectable beyond one day post-dose) [1]. Forensic toxicology laboratories must therefore include the tetrol reference standard in their scope of analysis to avoid false-negative findings. The compound's availability as an NMIA-certified reference material [2] provides the evidentiary chain-of-custody and measurement traceability required for court-admissible toxicology reports.

Quote Request

Request a Quote for 9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.